(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromenyl moiety may interact with enzymes and receptors, modulating their activity. The steroidal structure may influence membrane fluidity and signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester used in various chemical syntheses.
Ginsenoside compound K: Known for its pharmacological properties.
Uniqueness
(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its combination of a steroidal and chromenyl structure, which may confer distinct biological activities and potential therapeutic applications not seen in simpler compounds like ethyl acetoacetate or ginsenoside compound K.
Properties
Molecular Formula |
C42H54O5 |
---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C42H54O5/c1-26(2)9-8-10-27(3)35-17-18-36-34-15-13-28-23-30(19-21-41(28,4)37(34)20-22-42(35,36)5)46-39(43)25-45-29-14-16-32-31-11-6-7-12-33(31)40(44)47-38(32)24-29/h6-7,11-14,16,24,26-27,30,34-37H,8-10,15,17-23,25H2,1-5H3/t27-,30+,34+,35-,36+,37+,41+,42-/m1/s1 |
InChI Key |
OIFDUXHQKJARTG-HSCMKLLHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC6=C(C=C5)C7=CC=CC=C7C(=O)O6)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC6=C(C=C5)C7=CC=CC=C7C(=O)O6)C)C |
Origin of Product |
United States |
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